molecular formula C18H26O3 B12289160 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid

5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid

Cat. No.: B12289160
M. Wt: 290.4 g/mol
InChI Key: MRQPPUYPIALNIR-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid is a research chemical with the molecular formula C18H26O3 and a molecular weight of 290.40 g/mol . It is known for its unique structure, which includes a benzofuran ring substituted with tert-butyl groups and an acetic acid moiety. This compound is utilized in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid typically involves the reaction of 3,5-di-tert-butylphenol with ethyl bromoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The final step involves hydrolysis to yield the acetic acid derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl substitution but differs in the functional groups attached to the benzene ring.

    5-tert-Butyl-2-hydroxybenzaldehyde: Similar in structure but lacks the benzofuran ring.

Uniqueness

5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid is unique due to its combination of a benzofuran ring with tert-butyl groups and an acetic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

2-(5,7-ditert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C18H26O3/c1-17(2,3)12-8-13-11(7-15(19)20)10-21-16(13)14(9-12)18(4,5)6/h8-9,11H,7,10H2,1-6H3,(H,19,20)

InChI Key

MRQPPUYPIALNIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCC2CC(=O)O

Origin of Product

United States

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